molecular formula C19H21ClN2O5S B12926521 N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide

N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide

Cat. No.: B12926521
M. Wt: 424.9 g/mol
InChI Key: XXVCBDZLAJXEJJ-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked via a methylene group to a butanamide backbone. The butanamide chain is further substituted with a methylsulfonylamino group attached to a 3-chlorophenyl ring.

Properties

Molecular Formula

C19H21ClN2O5S

Molecular Weight

424.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(3-chloro-N-methylsulfonylanilino)butanamide

InChI

InChI=1S/C19H21ClN2O5S/c1-28(24,25)22(16-5-2-4-15(20)11-16)9-3-6-19(23)21-12-14-7-8-17-18(10-14)27-13-26-17/h2,4-5,7-8,10-11H,3,6,9,12-13H2,1H3,(H,21,23)

InChI Key

XXVCBDZLAJXEJJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)NCC1=CC2=C(C=C1)OCO2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Butanamide Backbone: The butanamide backbone is synthesized through an amide coupling reaction, where a butanoic acid derivative reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with structurally related molecules from the evidence:

Compound Name Molecular Weight Key Functional Groups Biological Target (Inferred) Structural Differences
Target Compound ~450 (estimated) Benzodioxole, methylsulfonylamino, 3-chlorophenyl, butanamide Kinases/GPCRs Unique benzodioxole-methyl group; sulfonamide linked to butanamide
Tyrphostin AG1478 (N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine) 356.8 Quinazolinamine, 3-chlorophenyl, methoxy EGFR kinase Quinazolinamine core instead of benzodioxole; lacks sulfonamide
GW583340 (quinazolinamine derivative) 628.5 Quinazolinamine, methylsulfonyl, 3-chlorophenyl IGF-1R kinase Larger quinazolinamine scaffold; sulfonamide attached to ethylamine side chain
365430-64-4 (thiazole derivative) 385.91 Thiazole, 3-chlorophenyl, butanamide Unknown Thiazole ring replaces benzodioxole; lacks sulfonamide
5-[(3-chlorophenyl)amino]-Benzo[c]-2,6-naphthyridine-8-carboxylic acid ~350 (estimated) Naphthyridine, 3-chlorophenylamino DNA repair enzymes Rigid naphthyridine core; carboxylic acid instead of sulfonamide/butanamide

Key Observations:

Benzodioxole vs. Heterocyclic Cores : The benzodioxole group in the target compound may enhance lipophilicity and metabolic stability compared to quinazolinamine (Tyrphostin AG1478) or thiazole (365430-64-4) cores, which are prone to oxidation or hydrolysis .

Sulfonamide Functionality: The methylsulfonylamino group in the target compound is structurally distinct from the sulfonamide in GW583340, which is part of a larger side chain. This difference could influence binding specificity to sulfonamide-sensitive targets like carbonic anhydrases or kinases .

3-Chlorophenyl Group : A common feature in all compounds, this group likely contributes to hydrophobic interactions with target proteins. However, its placement (e.g., directly on a quinazolinamine vs. via a sulfonamide linker) modulates steric and electronic effects .

Butanamide Chain : The flexible butanamide linker in the target compound and 365430-64-4 may allow for better conformational adaptation to binding pockets compared to rigid scaffolds like naphthyridines .

Research Findings and Implications

  • Kinase Inhibition: Tyrphostin AG1478 and GW583340 are well-characterized kinase inhibitors.
  • Metabolic Stability : Benzodioxole derivatives often exhibit longer half-lives than thiazole- or quinazolinamine-based compounds due to reduced cytochrome P450-mediated metabolism .
  • Solubility Challenges : The combination of benzodioxole and methylsulfonyl groups may result in lower aqueous solubility compared to carboxylic acid-containing analogs (e.g., naphthyridine derivative), necessitating formulation optimization .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the available literature on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety, which is known for its varied biological effects. Its chemical formula is C17H19ClN2O4SC_{17}H_{19}ClN_{2}O_{4}S with a molecular weight of approximately 368.86 g/mol. The presence of the chlorophenyl and methylsulfonyl groups contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines.
  • Antidiabetic Effects : It has shown potential as an α-amylase inhibitor, which could be beneficial in managing diabetes by regulating blood glucose levels.
  • Neuroprotective Effects : Some derivatives of benzodioxole have exhibited neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

The compound's mechanisms of action are still under investigation, but several pathways have been proposed:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as α-amylase, with reported IC50 values indicating strong inhibitory effects (e.g., 2.57 µg/mL) .
  • Modulation of Signaling Pathways : It may affect various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
  • Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, which could help mitigate oxidative stress in cells.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of migration

Antidiabetic Research

In vivo studies on diabetic mice indicated that treatment with the compound reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over a period of four weeks . This suggests its potential as a therapeutic agent for diabetes management.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data indicate low toxicity levels in normal cell lines during preliminary tests, but further studies are necessary to fully assess its safety in vivo.

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